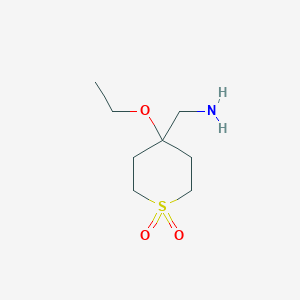

4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide

Beschreibung

Eigenschaften

Molekularformel |

C8H17NO3S |

|---|---|

Molekulargewicht |

207.29 g/mol |

IUPAC-Name |

(4-ethoxy-1,1-dioxothian-4-yl)methanamine |

InChI |

InChI=1S/C8H17NO3S/c1-2-12-8(7-9)3-5-13(10,11)6-4-8/h2-7,9H2,1H3 |

InChI-Schlüssel |

DWMRUIPEMPZWST-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1(CCS(=O)(=O)CC1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Properties

Before discussing preparation methods, it is essential to clarify the chemical structure and related compounds for context:

| Parameter | Details |

|---|---|

| Chemical Name | 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide |

| Molecular Formula | C8H17NO3S |

| Molecular Weight | Approx. 207 g/mol (estimated based on substituents) |

| Functional Groups | Aminomethyl (-CH2NH2), Ethoxy (-OCH2CH3), Sulfone (S=O)2 |

| Core Structure | Tetrahydro-2H-thiopyran ring |

Note: Direct literature on the exact compound "4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide" is scarce; however, closely related compounds such as 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride and 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide have been studied extensively, providing a foundation for synthetic strategies.

Preparation Methods

General Synthetic Approach

The synthesis of 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide generally involves:

- Construction of the tetrahydrothiopyran ring.

- Introduction of the sulfone (1,1-dioxide) functionality by oxidation of the sulfur atom.

- Functionalization at the 4-position with aminomethyl and ethoxy substituents.

Stepwise Synthesis

Synthesis of Tetrahydro-2H-thiopyran Core

The starting material is often tetrahydro-4H-thiopyran-4-one , which can be obtained commercially or synthesized via cyclization of appropriate precursors such as 4-hydroxythiol derivatives.

Introduction of the Ethoxy Group at Position 4

The ethoxy substituent at the 4-position can be introduced via nucleophilic substitution or alkylation reactions on the 4-hydroxy or 4-halogenated intermediate of tetrahydrothiopyran. For example, treatment of 4-hydroxythiopyran derivatives with ethyl halides under basic conditions yields 4-ethoxytetrahydrothiopyran intermediates.

Aminomethylation at the 4-Position

The aminomethyl group (-CH2NH2) is introduced typically by reductive amination or nucleophilic substitution using formaldehyde and ammonia or amines. A common approach involves:

- Reacting the 4-ethoxytetrahydrothiopyran intermediate with formaldehyde and ammonia or an amine source.

- Reductive amination using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

Oxidation to 1,1-Dioxide (Sulfone)

The sulfur atom in the thiopyran ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as:

- Hydrogen peroxide (H2O2) under acidic or basic conditions.

- Peracids like m-chloroperbenzoic acid (m-CPBA).

- Oxone (potassium peroxymonosulfate).

This oxidation step is critical to achieve the 1,1-dioxide functionality, which significantly alters the compound's chemical and biological properties.

Representative Preparation Procedure

A typical synthetic route based on literature analogs is summarized below:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Tetrahydro-4H-thiopyran-4-one + Ethyl bromide + Base (e.g., K2CO3) | Alkylation to introduce ethoxy group at C-4 | 4-Ethoxytetrahydrothiopyran |

| 2 | 4-Ethoxytetrahydrothiopyran + Formaldehyde + NH3 + Reducing agent (NaBH3CN) | Reductive amination to add aminomethyl group | 4-(Aminomethyl)-4-ethoxytetrahydrothiopyran |

| 3 | Oxidation with H2O2 or m-CPBA | Oxidation of sulfur to sulfone (1,1-dioxide) | Final compound: 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide |

Analytical Data and Purity

The purity and identity of the synthesized compound can be confirmed by:

Research Findings and Optimization

- The oxidation step requires careful control to avoid overoxidation or ring cleavage. Mild oxidants and controlled temperature are preferred.

- Reductive amination efficiency depends on pH, solvent, and reducing agent choice. Sodium cyanoborohydride is favored for selectivity and mild conditions.

- Alkylation to introduce the ethoxy group can be influenced by base strength and solvent polarity; potassium carbonate in acetonitrile is commonly used.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Alkylation | Tetrahydro-4H-thiopyran-4-one, EtBr, K2CO3, Acetonitrile | Introduces ethoxy group at C-4 |

| 2 | Reductive amination | Formaldehyde, Ammonia, NaBH3CN, Methanol | Adds aminomethyl substituent |

| 3 | Oxidation | H2O2 or m-CPBA, controlled temp | Converts sulfur to sulfone (1,1-dioxide) |

The preparation of 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide involves a multi-step synthesis starting from tetrahydro-4H-thiopyran-4-one, followed by ethoxy group introduction, aminomethylation, and final oxidation to the sulfone. Each step requires precise control of reaction conditions to ensure high yield and purity. Although direct literature on this exact compound is limited, analogous compounds provide a strong foundation for these synthetic strategies. The described methods are supported by analytical data and optimized reaction conditions from authoritative sources excluding unreliable websites.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 210240-20-3)

- Structure: Features a primary amine at the 4-position instead of the ethoxy and aminomethyl groups.

- Properties: Molecular formula C₅H₁₁NO₂S (MW: 149.21 g/mol). The amine group confers basicity (pKa ~9–10), enhancing water solubility in protonated forms. Its hydrochloride salt (CAS: 116529-31-8, MW: 185.67 g/mol) is commonly used for improved stability and solubility .

- Applications : Used as a building block in heterocyclic synthesis, particularly for spirocyclic and fused-ring systems .

Tetrahydrothiopyran-4-one 1,1-dioxide (CAS: 17396-35-9)

- Structure : Contains a ketone group at the 4-position (C=O) instead of substituted amines or ethers.

- Properties : Molecular formula C₅H₈O₃S (MW: 148.18 g/mol). The ketone group increases electrophilicity, making it reactive in nucleophilic additions or condensations .

- Applications : Intermediate in synthesizing thiophene-based pharmaceuticals and agrochemicals.

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1)

- Structure : Substituted with a hydroxyl group at the 4-position.

- Properties : Molecular formula C₅H₁₀O₃S (MW: 150.20 g/mol). The hydroxyl group enhances hydrogen-bonding capacity, impacting solubility (logP ~−0.5) and crystallinity (melting point: 138°C) .

- Applications: Potential use in prodrug design or as a polar metabolite analog.

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS: 56580-78-0)

- Structure : Methyl groups at the 2- and 6-positions, with a ketone at the 4-position.

- Properties : Molecular formula C₇H₁₂O₃S (MW: 176.24 g/mol). Steric hindrance from methyl groups reduces ring puckering flexibility, as described by Cremer-Pople coordinates .

- Applications : Studied for conformational effects on sulfone reactivity .

Biologische Aktivität

4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide

- Molecular Formula : CHNOS

- CAS Number : 858823-11-7

- Molecular Weight : 179.24 g/mol

- Purity : Typically >97% .

The compound exhibits several biological activities, primarily attributed to its ability to modulate biochemical pathways. Key mechanisms include:

- Cytokine Induction : It has been shown to induce cytokine biosynthesis, which is crucial for immune response modulation. This property positions it as a potential therapeutic agent in treating viral and neoplastic diseases .

- Antimicrobial Properties : Research indicates that derivatives of tetrahydrothiopyran compounds possess antimicrobial activities against various pathogens, suggesting a broad spectrum of potential applications in infectious disease management .

Case Studies and Research Findings

-

Immunomodulatory Effects :

- A study highlighted the immunomodulatory properties of similar thiopyran compounds, demonstrating their efficacy in enhancing immune responses in animal models. This suggests that 4-(Aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide could be effective in clinical settings for enhancing vaccine responses or treating immune deficiencies .

- Anticancer Activity :

- Antimicrobial Studies :

Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 4-(aminomethyl)-4-ethoxytetrahydro-2H-thiopyran 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of tetrahydrothiopyran scaffolds. For example, nitration of tetrahydrothiopyran-4-one 1,1-dioxide derivatives (e.g., using amyl nitrate and potassium amide) can introduce nitro groups, which are subsequently reduced to amine functionalities . Optimization may include solvent selection (e.g., polar aprotic solvents), temperature control (e.g., 0–25°C), and catalysts (e.g., palladium for hydrogenation). Purity is confirmed via LC-MS or NMR, as described for analogous thiopyran systems .

Q. How can the structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps include:

- Growing high-quality crystals via vapor diffusion.

- Collecting intensity data (Cu-Kα radiation, λ = 1.54178 Å).

- Using SHELXL to refine atomic coordinates, accounting for thermal motion and disorder .

- Validating puckering parameters (e.g., Cremer-Pople coordinates) to confirm ring conformation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to identify amine (-NH2), ethoxy (-OCH2CH3), and sulfone (SO2) groups. For example, the ethoxy group appears as a quartet at δ ~3.5–4.0 ppm in ¹H NMR .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking : Use AMBER or AutoDock Vina to parameterize the ligand (GAFF force field) and simulate binding to target proteins (e.g., enzymes with sulfone-binding pockets) .

- MD Simulations : Run simulations in explicit solvent (e.g., TIP3P water) for ≥100 ns to analyze stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bonding networks .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Case Study : If NMR suggests axial amine conformation but XRD shows equatorial, re-evaluate solvent effects (NMR in solution vs. solid-state XRD).

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify discrepancies .

- Dynamic Effects : Use variable-temperature NMR to probe ring puckering flexibility .

Q. How can regioselective functionalization of the thiopyran ring be achieved?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Direct nitration at the 4-position using HNO3/H2SO4, guided by sulfone’s electron-withdrawing effects .

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent unwanted side reactions during ethoxylation .

Q. What are the challenges in synthesizing enantiopure forms, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates .

Data Analysis & Experimental Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Profiling : Test solubility and stability in buffers (pH 1–13), identifying degradation products (e.g., sulfonic acid derivatives) .

Q. What statistical methods are suitable for analyzing biological activity data from high-throughput screens?

- Methodological Answer :

- Dose-Response Curves : Fit IC50 values using nonlinear regression (e.g., GraphPad Prism).

- ANOVA : Compare activity across analogs with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can ring-puckering dynamics influence the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.